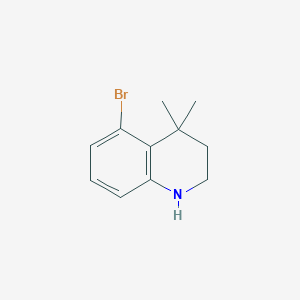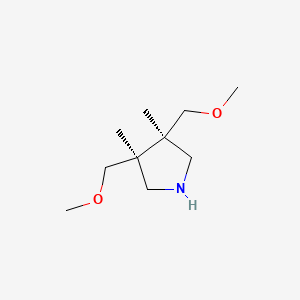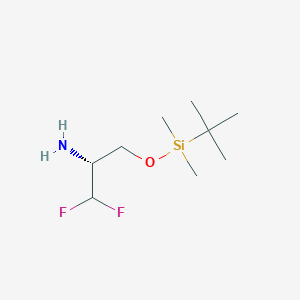
(R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The introduction of fluorine atoms can be achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The amine group is introduced via reductive amination or other suitable amination techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, while the fluorine atoms enhance the compound’s stability and reactivity. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Similar in having a tert-butyldimethylsilyl group but differs in the presence of an aldehyde group instead of an amine and fluorine atoms.
tert-Butyldimethylsilyl (tBDMS) Derivatives: These compounds share the TBS protecting group but vary in their functional groups and overall structure.
Uniqueness
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is unique due to the combination of the TBS protecting group and the presence of two fluorine atoms, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H21F2NOSi |
|---|---|
Peso molecular |
225.35 g/mol |
Nombre IUPAC |
(2R)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m1/s1 |
Clave InChI |
IWWXFOIHMHTSMR-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@H](C(F)F)N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)
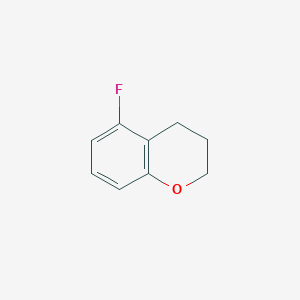
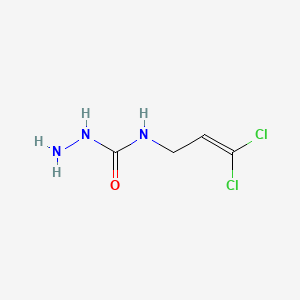

![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
![1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol](/img/structure/B13453308.png)
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)
![Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13453318.png)
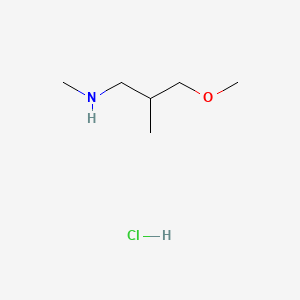
![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
